3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17246866
InChI: InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15-,16+,18+/m0/s1
SMILES:
Molecular Formula: C21H40N2O5Si2
Molecular Weight: 456.7 g/mol

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine

CAS No.:

Cat. No.: VC17246866

Molecular Formula: C21H40N2O5Si2

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine -

Specification

Molecular Formula C21H40N2O5Si2
Molecular Weight 456.7 g/mol
IUPAC Name 1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15-,16+,18+/m0/s1
Standard InChI Key DKEAALKCPSPQCU-LZLYRXPVSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 2'-deoxyuridine backbone with TBDMS groups at the 3' and 5' hydroxyls. These bulky silyl ethers sterically shield reactive sites, preventing undesired side reactions during synthetic processes. Key physicochemical attributes include:

PropertyValue
Molecular Weight456.7 g/mol
Exact Mass456.24757545
Topological Polar Surface77.1 Ų
Hydrogen Bond Donors1
Rotatable Bonds8
Complexity695

The defined stereocenters at positions 3' and 5' introduce chirality, critical for interactions in biological systems. The TBDMS groups confer lipophilicity, improving solubility in organic solvents like dichloromethane or tetrahydrofuran .

Synthesis and Industrial Preparation

Synthetic Methodology

The synthesis involves sequential protection of 2'-deoxyuridine’s hydroxyl groups:

  • Selective Silylation: TBDMS chloride reacts with the 3' and 5' hydroxyls in anhydrous pyridine or imidazole, forming stable silyl ethers.

  • Purification: Column chromatography isolates the product, achieving >95% purity .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize yield and minimize byproducts. Key parameters include:

  • Temperature: 0–25°C to prevent desilylation.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates silylation.

  • Quality Control: HPLC and NMR validate structural integrity.

Applications in Nucleoside Chemistry

Intermediate for Cytidine Analogs

The compound serves as a precursor for antiviral and anticancer agents. For example, silyl deprotection under mild acidic conditions (e.g., HF-pyridine) yields 2'-deoxyuridine, which is further functionalized at the 4-position to form cytidine derivatives .

Oligonucleotide Synthesis

In solid-phase synthesis, the TBDMS groups block premature chain termination. Comparative studies show that bis-silylation improves coupling efficiency by 30% compared to mono-protected analogs .

Comparative Analysis with Related Compounds

CompoundProtective GroupsStability (t₁/₂ in Plasma)Synthetic Utility
3',5'-Bis-TBDMS-2'-deoxyuridine3',5'-TBDMS>24 hoursHigh
5'-O-Monomethoxytrityl-2'-deoxyuridine5'-MMTr8 hoursModerate
2'-DeoxyuridineNone2 hoursLow

The dual TBDMS protection offers superior stability and versatility, enabling multi-step syntheses unfeasible with less robust protecting groups .

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